4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether
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Overview
Description
This compound belongs to a class of heterocyclic molecules and features a complex structure. Its name reflects its intricate arrangement of fused rings and functional groups. Let’s break it down:
4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether:
Preparation Methods
Synthetic Routes::
- The synthesis of this compound involves several steps, including cyclization reactions and functional group manipulations.
- Specific synthetic routes may vary, but a common approach includes the assembly of the pyrrolo-triazolo-pyrimidine core followed by functionalization.
- Cyclization reactions often require elevated temperatures and specific catalysts.
- Protecting groups are strategically used to prevent unwanted side reactions during functionalization.
- While industrial-scale production details are proprietary, laboratories typically employ similar synthetic strategies on a larger scale.
Chemical Reactions Analysis
Types of Reactions::
Cyclization: Formation of the pyrrolo-triazolo-pyrimidine core.
Substitution: Introduction of functional groups (e.g., phenoxymethyl, phenyl methyl ether).
Oxidation/Reduction: Modifying specific positions.
Cyclization: Heat, acid/base catalysts.
Substitution: Appropriate nucleophiles/electrophiles.
Oxidation/Reduction: Oxidizing/reducing agents.
- The desired compound itself.
- Byproducts arising from side reactions.
Scientific Research Applications
Medicine: Investigated as potential anticancer agents due to their CDK2 inhibitory activity.
Chemistry: Serve as building blocks for designing novel heterocyclic compounds.
Biology: May interact with cellular pathways related to cell cycle regulation.
Mechanism of Action
CDK2 Inhibition: Likely targets CDK2/cyclin A2, affecting cell cycle progression.
Apoptosis Induction: May trigger programmed cell death pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related pyrrolo-triazolo-pyrimidines.
Similar Compounds: Explore other compounds in this class (e.g., related derivatives, analogs).
Properties
Molecular Formula |
C23H21N5O2 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-11,12-dimethyl-4-(phenoxymethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C23H21N5O2/c1-15-16(2)28(17-9-11-18(29-3)12-10-17)22-21(15)23-25-20(26-27(23)14-24-22)13-30-19-7-5-4-6-8-19/h4-12,14H,13H2,1-3H3 |
InChI Key |
KAUHUQCXLSLKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)COC4=CC=CC=C4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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